MART-1 (26-35) (human) TFA

Description

BenchChem offers high-quality MART-1 (26-35) (human) TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MART-1 (26-35) (human) TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

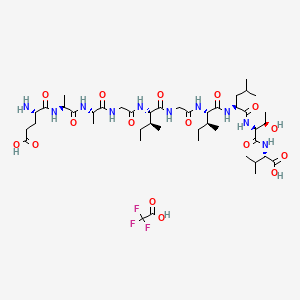

Molecular Formula |

C44H75F3N10O16 |

|---|---|

Molecular Weight |

1057.1 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1 |

InChI Key |

NMTQXGZUKARSOC-WZQLDBRBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Immunological Core of Melanoma Targeting: A Technical Guide to the MART-1 (26-35) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MART-1 (26-35) peptide, a decameric epitope derived from the Melan-A/MART-1 protein, represents a cornerstone in the field of cancer immunotherapy, particularly in the context of melanoma. Its ability to be presented by HLA-A*0201 molecules and subsequently recognized by cytotoxic T lymphocytes (CTLs) has positioned it as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of the MART-1 (26-35) peptide, its role in anti-tumor immunity, and its application in clinical and preclinical research. We delve into the quantitative aspects of its immunological activity, detail key experimental protocols for its use, and illustrate the fundamental biological pathways it triggers.

Introduction: The MART-1 Antigen and its Immunogenic Epitope

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a transmembrane protein expressed in melanocytes and a high percentage of melanomas.[1][2] Its lineage-specific expression makes it an attractive target for immunotherapy, minimizing the risk of off-target effects on other tissues.[1][3][4] The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is a key immunogenic epitope of the MART-1 protein.[3] This peptide is processed within melanoma cells and presented on their surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*0201.[5] This peptide-MHC complex is the ligand for the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes, initiating a cascade of events that can lead to the destruction of the cancer cell.

A significant advancement in the therapeutic use of this peptide has been the development of an analog with enhanced immunogenicity. The MART-1 (26-35, 27L) peptide, where the alanine at position 27 is substituted with a leucine (ELAGIGILTV), exhibits a higher binding affinity for HLA-A*0201 and is more potent at stimulating MART-1-specific T-cells.[4][6][7] This enhanced stability and immunogenicity have made the 27L variant a preferred candidate for vaccine development and T-cell stimulation protocols.[4][6]

Function and Mechanism of Action

The primary function of the MART-1 (26-35) peptide is to act as a molecular beacon for the immune system, specifically for CD8+ T-cells. The process can be broken down into the following key steps:

-

Antigen Processing and Presentation: Inside a melanoma cell, the MART-1 protein is degraded into smaller peptide fragments by the proteasome. The MART-1 (26-35) peptide is then transported into the endoplasmic reticulum where it binds to the peptide-binding groove of the HLA-A*0201 molecule. This stable complex is then transported to the cell surface.

-

T-Cell Recognition: Circulating CD8+ T-cells with a complementary TCR can recognize and bind to the MART-1 (26-35)/HLA-A*0201 complex on the surface of melanoma cells. This interaction is the initial and most critical step in the adaptive immune response against the tumor.

-

T-Cell Activation and Effector Function: Successful TCR engagement, along with co-stimulatory signals, triggers the activation of the T-cell. This leads to clonal expansion of the MART-1-specific T-cell population and their differentiation into effector CTLs. These CTLs can then kill melanoma cells through the release of cytotoxic granules containing perforin and granzymes, or through the Fas/FasL pathway.

Signaling Pathway of T-Cell Activation

The binding of the MART-1 (26-35)/HLA-A*0201 complex to the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation.

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the MART-1 (26-35) peptide presented by HLA-A*0201.

Quantitative Data

The efficacy of the MART-1 (26-35) peptide and its analogs can be quantified through various immunological and clinical parameters.

| Parameter | Peptide | Value | Reference |

| Binding Affinity & Stability | |||

| Relative Activity (vs. native peptide) | MART-1 (26-35, 27L) | 25-fold higher | [7] |

| IC50 for Tumor Lysis Inhibition | MART-1 (26-35) | ~20 nM | [7] |

| MART-1 (26-35, 27L) | 2 nM | [7] | |

| Half-life in human serum | MART-1 (26-35) | 45 min | [7] |

| MART-1 (26-35, 27L) | 40 min | [7] | |

| MART-1 (27-35) | 5 min | [7] | |

| T-Cell Response | |||

| ELISpot Response (IFN-γ) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 9 out of 20 patients showed a positive response | [8] |

| 35% of subjects showed CD8 T-cell responses to one or more antigens | [8] | ||

| Tetramer Staining (Post-vaccination) | MART-1 (26-35, 27L) + IFN-α | 0.15% to 7.4% of CD8+ T-cells | [9] |

| Clinical Trial Outcomes | |||

| Median Overall Survival (OS) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 13.4 months | [8] |

| Median Progression-Free Survival (PFS) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 1.9 months | [8] |

| Clinical Response (RECIST) | Multi-epitope vaccine including MART-1 (26-35, 27L) | 2 partial responses and 8 stable diseases in 21 patients | [8] |

Experimental Protocols

The MART-1 (26-35) peptide is a standard reagent in various immunological assays to detect and quantify melanoma-specific T-cell responses.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of peptide-specific T-cells based on their cytokine secretion.

Workflow:

Caption: Workflow for the IFN-γ ELISpot assay to detect MART-1 specific T-cells.

Detailed Methodology:

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate multiple times with sterile PBS and block with a suitable blocking buffer for 2 hours at room temperature.

-

Cell Plating: Add 1.66 x 10^5 Peripheral Blood Mononuclear Cells (PBMCs) per well.

-

Peptide Stimulation: Add the MART-1 (26-35) or its 27L analog peptide to the wells at a final concentration of 10 µg/ml.[10] Include a negative control (e.g., an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO2.[10]

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: Add the appropriate substrate to develop colored spots. Stop the reaction by washing with water.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

In Vitro T-Cell Stimulation

This protocol is used to expand MART-1-specific T-cells from a mixed lymphocyte population for subsequent functional assays or adoptive cell therapy.

Detailed Methodology:

-

Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Peptide Pulsing: Pulse a portion of the PBMCs (to be used as antigen-presenting cells) with 1 µM of the MART-1 (26-35, 27L) peptide for 1 hour at 37°C.[10] Irradiate these cells to prevent their proliferation.

-

Co-culture: Co-culture the remaining PBMCs (responder cells) with the peptide-pulsed, irradiated APCs at a suitable ratio (e.g., 10:1).

-

Cytokine Addition: Add recombinant human IL-2 (e.g., 100 U/ml) to the culture medium to promote T-cell proliferation.[10]

-

Restimulation: Restimulate the culture every 7-10 days with freshly prepared peptide-pulsed, irradiated APCs and IL-2.

-

Monitoring: Monitor the expansion of MART-1-specific T-cells using techniques like flow cytometry with HLA-A*0201/MART-1 tetramers.

Clinical Significance and Applications

The MART-1 (26-35) peptide, particularly its 27L analog, has been extensively investigated in clinical trials as a component of cancer vaccines for melanoma.[8][11] These vaccines aim to induce or augment a T-cell response against the tumor. Clinical studies have explored its use in various formulations, often combined with adjuvants like GM-CSF or TLR9 agonists to enhance the immune response.[8]

Furthermore, this peptide is crucial for the generation of T-cells for adoptive cell therapy (ACT). In ACT, T-cells are isolated from a patient, expanded and activated ex vivo using the MART-1 peptide, and then re-infused into the patient to attack the tumor. A more advanced approach involves genetically engineering T-cells to express a high-affinity TCR specific for the MART-1 (26-35) epitope before expansion and infusion.[12]

Conclusion

The MART-1 (26-35) peptide is a well-characterized and functionally significant tumor-associated antigen. Its ability to elicit a specific cytotoxic T-lymphocyte response against melanoma cells has made it an invaluable tool in the development of cancer immunotherapies. The enhanced immunogenicity of the 27L analog has further solidified its role in vaccine design and T-cell-based therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to harness the power of the immune system to combat melanoma. Continued research into novel adjuvants, delivery systems, and combination therapies involving the MART-1 (26-35) peptide holds the promise of further improving clinical outcomes for patients with this disease.

References

- 1. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 2. MLANA - Wikipedia [en.wikipedia.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. MART-1 (26-35) - SB PEPTIDE [sb-peptide.com]

- 8. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. rupress.org [rupress.org]

- 11. Facebook [cancer.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

A Comprehensive Technical Guide to the MART-1 (26-35) Human Peptide: Sequence, Structure, and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in melanoma and normal melanocytes. The decapeptide fragment spanning amino acid residues 26-35 of MART-1 is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A0201 allele. This technical guide provides an in-depth overview of the MART-1 (26-35) peptide, including its amino acid sequence, three-dimensional structure when complexed with HLA-A0201, and the downstream signaling pathways initiated upon T-cell receptor (TCR) engagement. Detailed experimental protocols for peptide synthesis, purification, and crystallization are also provided, alongside quantitative data on the binding affinities of various MART-1 peptide analogs. This document serves as a critical resource for researchers and professionals involved in the development of peptide-based cancer vaccines and adoptive T-cell therapies.

MART-1 (26-35) Peptide Sequence and Analogs

The native MART-1 (26-35) peptide consists of the ten amino acids from position 26 to 35 of the full-length MART-1 protein.[1][2][3] A significant analog involves the substitution of Alanine (A) at position 27 with Leucine (L), which has been shown to enhance binding to HLA-A*0201 and increase immunogenicity.[3]

Table 1: Amino Acid Sequences of MART-1 (26-35) and Related Peptides

| Peptide Name | Sequence (Single-Letter Code) | Length | Description |

| MART-1 (26-35) | EAAGIGILTV | 10 | Native decapeptide epitope. |

| MART-1 (27-35) | AAGIGILTV | 9 | Native nonapeptide epitope.[1][2] |

| MART-1 (26-35) A27L | ELAGIGILTV | 10 | Analog with Leucine substitution at position 27 for enhanced HLA-A2 binding.[3] |

Three-Dimensional Structure of the MART-1 (26-35)/HLA-A*0201 Complex

The three-dimensional structure of the MART-1 (26-35) peptide in complex with the HLA-A*0201 molecule has been determined by X-ray crystallography (PDB ID: 2GT9).[4] The peptide adopts a "bulged" conformation within the peptide-binding groove of the HLA-A2 molecule.[5][6] This is in contrast to the shorter MART-1 (27-35) nonamer, which adopts a more extended conformation.[5][6] The conformation of the peptide is a critical determinant for T-cell receptor recognition.

Quantitative Data: HLA-A*0201 Binding Affinities

The binding affinity of MART-1 peptides to the HLA-A*0201 molecule is a key factor in their immunogenicity. The A27L analog exhibits significantly improved binding compared to the native sequences. The following table summarizes relative binding affinities, as reported by Valmori et al. and cited in subsequent structural studies.[3][5]

Table 2: Relative Binding Affinities of MART-1 Peptides to HLA-A*0201

| Peptide | Sequence | Relative Binding Affinity (n-fold improvement over AAGIGILTV) |

| MART-1 (27-35) | AAGIGILTV | 1 |

| MART-1 (26-35) | EAAGIGILTV | 3 |

| MART-1 (26-35) A27L | ELAGIGILTV | 10 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of MART-1 (26-35)

This protocol outlines the manual synthesis of the EAAGIGILTV peptide using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Thr, Leu, Ile, Gly, Ile, Gly, Ala, Ala, Glu).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Workflow for RP-HPLC Purification

Materials:

-

Crude MART-1 (26-35) peptide

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% ACN in water.

-

HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% ACN with 0.1% TFA).

-

Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing ACN concentration (e.g., 5% to 60% ACN over 30 minutes) at a constant flow rate.

-

Fraction Collection: Monitor the column effluent at 210-220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Crystallization of the MART-1 (26-35)/HLA-A*0201 Complex

This protocol is based on the methods described for the crystallization of similar peptide-HLA complexes, including the one that yielded the 2GT9 structure.[5]

Workflow for Crystallization

Materials:

-

Purified MART-1 (26-35) peptide

-

Recombinantly expressed and purified HLA-A*0201 heavy chain and β2-microglobulin (β2m) light chain (typically as inclusion bodies from E. coli)

-

Refolding buffer

-

Crystallization screening kits

-

Cryoprotectant solution

Procedure:

-

Protein Refolding: Refold the HLA-A2 heavy chain and β2m from inclusion bodies by dialysis or rapid dilution into a refolding buffer containing an excess of the MART-1 (26-35) peptide.

-

Complex Purification: Purify the correctly folded peptide-HLA-A2 complex using a series of chromatography steps, typically ion exchange and size-exclusion chromatography.

-

Concentration: Concentrate the purified complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

Crystallization Screening: Perform initial crystallization screening using the hanging drop or sitting drop vapor diffusion method with a variety of commercial crystallization screens.

-

Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For the 2GT9 structure, crystals were grown in conditions containing polyethylene glycol (PEG).

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

X-ray Diffraction: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

T-Cell Receptor Signaling Pathway

The recognition of the MART-1 (26-35)/HLA-A*0201 complex by a specific T-cell receptor on the surface of a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and effector functions, such as cytokine release and target cell lysis.

Signaling Pathway of T-Cell Activation

Conclusion

The MART-1 (26-35) peptide is a cornerstone of melanoma immunotherapy research. Its well-defined sequence, structural characteristics in complex with HLA-A*0201, and the ability to elicit potent T-cell responses make it an ideal candidate for the development of novel cancer therapies. The enhanced immunogenicity of the A27L analog underscores the potential for rational peptide design to improve clinical outcomes. This technical guide provides a comprehensive foundation for researchers and clinicians working to harness the therapeutic potential of this important tumor antigen.

References

- 1. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Mechanism of MART-1 (26-35) to HLA-A*0201

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions underpinning the binding of the Melan-A/MART-1 (26-35) peptide epitope to the Human Leukocyte Antigen (HLA)-A*0201 molecule. Understanding this mechanism is critical for the development of peptide-based cancer vaccines and immunotherapies targeting melanoma.

Introduction to the MART-1/HLA-A*0201 Complex

The Melan-A/MART-1 protein is a key tumor-associated antigen frequently overexpressed in melanoma cells.[1] CD8+ cytotoxic T lymphocytes (CTLs) play a crucial role in immune surveillance by recognizing fragments of intracellular proteins, such as MART-1, presented on the cell surface by class I Major Histocompatibility Complex (MHC-I) molecules.[1] The HLA-A0201 allele is a common human MHC-I variant. The immunodominant decapeptide from MART-1, spanning residues 26-35 (sequence: EAAGIGILTV), is a primary target for CTLs in HLA-A0201-positive melanoma patients.[2][3] However, this native peptide exhibits only moderate binding affinity for HLA-A*0201.[1]

To enhance immunogenicity, a heteroclitic peptide analogue was developed by substituting the alanine at position 2 (P2) with a leucine (sequence: ELAGIGILTV).[2] This modification significantly improves binding affinity and stability, making the ELAGIGILTV variant a focal point of research and clinical trials.[1][4] This guide will focus on the binding mechanics of both the native and this enhanced peptide variant.

Molecular Mechanism of Binding

The binding of a peptide to an MHC-I molecule is a highly specific process governed by the peptide's length and the identity of amino acid side chains at specific positions, known as anchor residues. The peptide sits in a groove on the surface of the HLA molecule, formed by two alpha-helices atop a beta-sheet floor.[1]

For HLA-A*0201, the primary anchor residues are at position 2 (P2) and the C-terminal position (PΩ, which is P10 for a decapeptide).[2][5] These residues fit into specific pockets within the binding groove. Hydrophobic residues, particularly Leucine or Methionine, are strongly favored at P2.[2][5] The native MART-1(26-35) peptide has an Alanine at P2, which is suboptimal for high-affinity binding.[2] The substitution to Leucine in the ELAGIGILTV variant fulfills this requirement, leading to a more stable complex.[4] The C-terminus is also critical, with Valine or Leucine being preferred residues. Both the native and variant peptides have a Valine at P10, satisfying this anchor requirement.

Beyond the primary anchors, secondary anchor residues at positions 1, 3, and 7 also contribute to the binding affinity, though to a lesser extent.[5] The conformation of the peptide within the groove is generally extended, but central residues may bulge out, making them accessible for T-cell receptor (TCR) recognition.[1][6]

Structural Insights from X-ray Crystallography

Crystal structures of the HLA-A0201 molecule in complex with the MART-1(26-35) A27L variant (ELAGIGILTV) have been resolved, providing a detailed view of the interaction.[7][8] These structures confirm that the peptide binds in an extended conformation. The Leucine at P2 and the Valine at P10 are buried deep within the B and F pockets of the HLA-A0201 binding groove, respectively, forming extensive van der Waals contacts. The N- and C-termini of the peptide are anchored by a network of hydrogen bonds. Specifically, conserved hydrogen bonds are typically formed between the HLA molecule and the carbonyl oxygen of the peptide's P2 residue.[1]

Quantitative Analysis of Binding

The affinity and stability of the peptide-MHC interaction can be quantified using various biophysical and cell-based assays. The data consistently show the superior binding characteristics of the anchor-modified ELAGIGILTV peptide compared to the native EAAGIGILTV.

| Peptide Sequence | Modification | Binding Affinity (IC50 / EC50) | Complex Half-Life (t1/2) | Assay Method |

| EAAGIGILTV | Native Peptide | Weaker Affinity | ~6 hours[4] | SPR[4] |

| ELAGIGILTV | A27L (P2) Anchor Modified | Stronger Affinity | ~32 hours[4] | SPR[4] |

Table 1: Comparative binding data for native and anchor-modified MART-1(26-35) peptides to HLA-A*0201. Binding affinity is often measured as the concentration required to inhibit a reference peptide by 50% (IC50) or the concentration for 50% effective binding (EC50). Lower values indicate higher affinity. Half-life indicates the stability of the formed complex.

Experimental Protocols

T2 Cell-Based Peptide Binding Assay

This is a common functional assay to measure the ability of a peptide to stabilize MHC class I molecules on the cell surface.

Principle: The T2 cell line is deficient in the Transporter associated with Antigen Processing (TAP), meaning it cannot efficiently load endogenous peptides onto HLA molecules in the endoplasmic reticulum.[9][10] This results in unstable, empty HLA-A0201 molecules that are quickly degraded, leading to low surface expression. When incubated with an exogenous peptide that can bind to HLA-A0201, the complex is stabilized and surface expression increases.[9][11] This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for HLA-A2.

Detailed Protocol:

-

Cell Culture: Culture T2 cells in an appropriate medium (e.g., AIM-V) and maintain them in a healthy, logarithmic growth phase. Optimal cell condition is critical for assay reproducibility.[9]

-

Peptide Preparation: Dissolve synthetic peptides in DMSO and then dilute to final concentrations (e.g., from 1 µM to 100 µM) in serum-free medium.[10]

-

Incubation: Wash T2 cells and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium containing human β2-microglobulin (e.g., 5 µg/mL).[12]

-

Peptide Loading: Add the various dilutions of the test peptide to the cells. Include a known high-affinity peptide as a positive control and a non-binding peptide or no peptide as a negative control.[10]

-

Stabilization: Incubate the cell-peptide mixtures for 16-18 hours at 37°C in a 5% CO2 incubator.[12]

-

Staining: After incubation, wash the cells twice with PBS to remove unbound peptide. Stain the cells with a FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes on ice.[10][12]

-

Flow Cytometry: Wash the cells again and analyze them on a flow cytometer. The Mean Fluorescence Intensity (MFI) of the HLA-A2 staining is directly proportional to the amount of stabilized peptide-MHC complex on the cell surface.[13]

-

Data Analysis: Plot the MFI against the peptide concentration. The binding affinity can be expressed as the EC50 value, calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.[14]

Principle: One molecule (the ligand, e.g., biotinylated pMHC complex) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[15][16] For stability assays, a pre-formed peptide-MHC complex is immobilized, and its dissociation is monitored over time.[10]

Detailed Protocol:

-

pMHC Complex Preparation: Refold soluble HLA-A*0201 heavy chain and β2-microglobulin in the presence of the MART-1 peptide. Purify the correctly folded complex and biotinylate it for immobilization.[10]

-

Chip Preparation: Use a streptavidin-coated sensor chip (e.g., CM5). Activate the surface according to the manufacturer's protocol.[10]

-

Immobilization: Inject the biotinylated pMHC complex over the streptavidin surface to achieve a desired immobilization level (e.g., ~500 RU).[10]

-

Dissociation Measurement (Stability Assay): Establish a continuous buffer flow (e.g., 10 µL/min) over the chip surface at a constant temperature (e.g., 25°C or 37°C).[10]

-

Data Collection: Monitor the decrease in RU over a long period (e.g., >4 hours) as the peptide dissociates from the immobilized HLA-A*0201.[10]

-

Data Analysis: Fit the dissociation curve to a first-order decay model (Langmuir dissociation) to calculate the dissociation rate constant (kd). The half-life (t1/2) of the complex is then calculated as ln(2)/kd.[10]

Visualizations

Diagrams of Mechanisms and Workflows

Caption: Key anchor residues of the MART-1 peptide fitting into HLA-A*0201 pockets.

Caption: Workflow for the T2 cell assay to measure peptide binding to HLA-A2.

References

- 1. Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modification of MHC anchor residues generates heteroclitic peptides that alter TCR binding and T-cell recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prominent role of secondary anchor residues in peptide binding to HLA-A2.1 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. Measuring interactions of MHC class I molecules using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

A Technical Guide to the Role of MART-1 Antigen in Melanoma T-Cell Recognition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen in the field of melanoma immunotherapy.[1][2] As a lineage-specific differentiation antigen, it is highly expressed in the majority of melanomas as well as in normal melanocytes.[1][2][3] This characteristic makes it an attractive target for T-cell-based cancer therapies. This document provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning MART-1 antigen processing, its presentation to T-cells, and the subsequent T-cell recognition and signaling events. Detailed experimental protocols, quantitative data from key studies, and visual diagrams of core pathways are included to serve as a resource for researchers and professionals in the field.

The MART-1 Antigen in Melanoma

MART-1 is a protein found on normal melanocytes and is also expressed in over 90% of melanomas.[4] Its discovery as a shared melanoma antigen recognized by tumor-infiltrating lymphocytes (TILs) from patients with metastatic melanoma opened new avenues for targeted immunotherapy.[1][2] The immune system can naturally recognize MART-1, as evidenced by the presence of MART-1-reactive T-cells in healthy individuals and its targeting by TILs.[1] The most well-characterized immunogenic epitope of MART-1 is the 9-amino acid peptide AAGIGILTV (residues 27-35), which is presented by the HLA-A02:01 MHC class I molecule.[1][3][4] An analog peptide, ELAGIGILTV (with a leucine substitution at position 27), has been shown to have improved binding to HLA-A02:01 and is often used in research and vaccine development to enhance immunogenicity.[1][2]

Antigen Processing and Presentation Pathway

The presentation of the MART-1 antigen to cytotoxic T lymphocytes (CTLs) is a critical process governed by the MHC class I endogenous pathway. This multi-step process ensures that intracellular proteins, including tumor antigens like MART-1, are displayed on the cell surface for immune surveillance.

-

Proteasomal Degradation: The full-length MART-1 protein, located in the cytoplasm, is degraded by the proteasome into smaller peptide fragments.[5][6][7]

-

Peptide Transport: These resulting peptides, typically 8-10 amino acids in length, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[5][8][9]

-

MHC Class I Loading: Inside the ER, the MART-1 peptides are loaded onto newly synthesized MHC class I molecules (specifically HLA-A*02:01 for the AAGIGILTV epitope). This assembly is facilitated by a complex of chaperone proteins, including calreticulin, Erp57, and tapasin, which links the MHC molecule to TAP, forming the peptide-loading complex (PLC).[5][8][10]

-

Cell Surface Presentation: Once a MART-1 peptide is successfully bound, the stable peptide-MHC class I complex is released from the PLC and transported through the Golgi apparatus to the melanoma cell surface.[5][8] Here, it is presented for recognition by the T-cell receptors of CD8+ cytotoxic T-cells.[10]

T-Cell Recognition and Signaling Cascade

The specific recognition of the MART-1 peptide presented by the MHC class I molecule on a melanoma cell by a CD8+ T-cell is the cornerstone of the anti-tumor immune response.

-

TCR-pMHC Interaction: The T-cell receptor (TCR) on a MART-1-specific T-cell physically binds to the MART-1 peptide/HLA-A*02:01 complex. This interaction is stabilized by the CD8 co-receptor on the T-cell, which binds to a non-polymorphic region of the MHC class I molecule.[10]

-

Signal Initiation: This binding event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This initial step is mediated by the kinase Lck.[11]

-

Downstream Signaling: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.[11] Activated ZAP-70 then phosphorylates several downstream adaptor proteins, including SLP-76, which leads to the activation of multiple signaling pathways:

-

PLCγ1 Pathway: Activation of Phospholipase C gamma 1 (PLCγ1) leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3).[11]

-

Calcium Flux: IP3 triggers the release of calcium (Ca2+) from the ER, which in turn activates the phosphatase calcineurin.[11] Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and promote the transcription of genes like Interleukin-2 (IL-2).[11]

-

PKCθ and MAPK Pathways: DAG activates Protein Kinase C theta (PKCθ) and the Ras-MAPK pathway, leading to the activation of the transcription factors NF-κB and AP-1.[11]

-

-

T-Cell Effector Functions: The culmination of these signaling events is the activation of the T-cell, resulting in proliferation, the secretion of cytotoxic granules (containing perforin and granzymes) to kill the melanoma cell, and the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to MART-1 expression and immune responses.

Table 1: MART-1 Expression in Melanoma

| Parameter | Finding | Reference |

| Expression in Primary Tumors | 90% of 73 primary cutaneous melanomas expressed Melan-A/MART-1. | [13] |

| Expression in Metastatic Lesions | 19 out of 25 frozen sections of metastatic lesions showed some level of MART-1 expression; 6 showed total absence. | [14] |

| Heterogeneity of Expression | Expression is often heterogeneous within a tumor, with some lesions having <50% of cells expressing MART-1. | [14] |

| Prognostic Correlation | Loss of Melan-A/MART-1 expression correlates with a significantly reduced disease-free interval and overall survival. | [13] |

Table 2: Immune Response to MART-1 Peptide Vaccine (Phase I Trial)

| Parameter | Result | Reference |

| Patients | 25 patients with high-risk resected melanoma. | [15] |

| Vaccine | MART-1(27-35) peptide (AAGIGILTV) with incomplete Freund's adjuvant. | [15] |

| Positive Skin Test Response | 13 of 25 patients developed a positive skin test to the peptide. | [15] |

| IFN-γ Release (ELISA) | 10 of 22 patients demonstrated an immune response. | [15] |

| Peptide-Specific Effector Cells (ELISPOT) | 12 of 20 patients showed an increased number of peptide-specific effector cells. | [15] |

| Clinical Outcome Correlation | Immune response measured by ELISA correlated with prolonged relapse-free survival. | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the study of MART-1-specific T-cell responses.

Generation of MART-1 Specific T-Cells

This protocol describes the in-vitro generation of T-cells specific for the MART-1 antigen using artificial antigen-presenting cells (AAPCs).[16]

-

T-Lymphocyte Isolation: Isolate total T lymphocytes (TLs) from peripheral blood mononuclear cells (PBMCs) of an HLA-A*0201+ donor using magnetic isolation with >95% purity.

-

AAPC Preparation: Use NIH/3T3-derived AAPCs engineered to express HLA-A*02:01, co-stimulatory molecules (CD54, CD58, CD80), and present the MART-1A27L analog peptide. Irradiate the AAPCs before use.

-

Co-culture: Co-culture the isolated TLs with the irradiated AAPCs at day 0.

-

Purification: After 21 days, stain the T-cells with a PE-labeled MART-1/HLA-A2 pentamer. Purify the MART-1-specific T-cells using anti-PE magnetic beads.

-

Expansion: Co-culture the purified MART-1-specific T-cells with fresh irradiated AAPCs to expand the population until day 35. Monitor the percentage of specific T-cells throughout the process using flow cytometry.

Flow Cytometry for Identifying MART-1 Specific T-Cells

This protocol allows for the quantification of T-cells that recognize the MART-1 peptide.

-

Cell Preparation: Thaw cryopreserved T-cells or use fresh cells from culture.

-

Tetramer/Dextramer Staining: Stain the cells with an APC-labeled HLA-A*02:01-MART-1 peptide tetramer (or dextramer) and a control tetramer with an irrelevant peptide.[2][17][18]

-

Surface Marker Staining: Counterstain the cells with fluorescently-labeled antibodies against CD8 (e.g., anti-CD8 Pacific Blue) and other desired surface markers (e.g., for memory phenotype).[2][17]

-

Viability Dye: Add a viability dye such as 7-AAD to exclude dead cells from the analysis.[2]

-

Acquisition & Analysis: Acquire the samples on a flow cytometer. Analyze the data by first gating on live, single lymphocytes, then on CD8+ cells, and finally quantify the percentage of cells that are positive for the MART-1 tetramer.

T-Cell Functional Assays

A. Cytokine Secretion Assay (IFN-γ ELISpot/ELISA)

This assay measures the functional response of T-cells upon antigen recognition.[2]

-

Target Cell Preparation: Use HLA-A*02:01+ target cells (e.g., T2 cells) and pulse them with varying concentrations of the MART-1 peptide (e.g., 10 µM to 10-6 µM). Use an irrelevant peptide as a negative control.

-

Co-incubation: Plate the anti-MART-1 CD8+ T-cells (e.g., 2 x 104 cells/well) with the peptide-pulsed target cells (e.g., 2 x 104 cells/well) in a 96-well plate.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: After incubation, carefully harvest the culture supernatants.

-

IFN-γ Measurement: Assay the supernatants for IFN-γ concentration using a commercial ELISA or Luminescence-based immunoassay kit according to the manufacturer's instructions.

B. Cytotoxicity Assay

This assay quantifies the ability of MART-1 specific T-cells to kill target cells.

-

Target and Effector Cell Preparation: Prepare target cells (e.g., HLA-A2+, MART-1+ melanoma cells) and effector T-cells (MART-1 specific CTLs).

-

Co-incubation: Incubate 5,000 target cells with the effector T-cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).[16][18] The incubation period is typically 4 hours at 37°C.[16]

-

Lysis Measurement:

-

Chromium (51Cr) Release Assay: Pre-label target cells with 51Cr. Measure the amount of 51Cr released into the supernatant upon cell lysis.

-

Flow Cytometry-based Assay: After co-incubation, stain the entire cell mixture with a viability dye (e.g., 7-AAD). Use flow cytometry to quantify the percentage of dead (7-AAD+) target cells.[2][12] Target cells can be distinguished from T-cells by size or a specific marker if necessary.

-

-

Calculation: Calculate the percentage of specific lysis by subtracting the spontaneous death of target cells (incubated without T-cells) from the death observed in the presence of T-cells.

Conclusion

The MART-1 antigen remains a cornerstone of melanoma immunology and a critical target for therapeutic development. A thorough understanding of its processing, presentation, and subsequent recognition by T-cells is fundamental for designing effective immunotherapies, including cancer vaccines and adoptive T-cell transfer. The heterogeneity of MART-1 expression in tumors presents a significant challenge, highlighting the need for pre-treatment screening and potentially combination therapies to overcome antigen escape. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the fight against melanoma.

References

- 1. criver.com [criver.com]

- 2. ignytebio.com [ignytebio.com]

- 3. Melanoma antigen recognition by tumour-infiltrating T lymphocytes (TIL): effect of differential expression of Melan-A/MART-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of MART-1+/A*0201+ Human Melanoma Resistance to Specific CTL-Killing Despite Functional Tumor-CTL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. MHC class I - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic insertion signal sequences enhance MHC class I presentation of a peptide from the melanoma antigen MART-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. immunology.org [immunology.org]

- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Expression of Melan-A/MART-1 antigen as a prognostic factor in primary cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of expression of the melanoma-associated antigens MART-1 and gp100 in metastatic melanoma cell lines and in in situ lesions (1996) | Francesco M. Marincola | 136 Citations [scispace.com]

- 15. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]

- 17. MART-1 TCR gene-modified peripheral blood T cells for the treatment of metastatic melanoma: a phase I/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Immunogenicity of the Human MART-1 (26-35) Epitope

This guide provides a comprehensive overview of the human MART-1 (26-35) epitope, a key target in melanoma immunotherapy. It details the underlying immunology, quantitative data on its immunogenicity, and the experimental protocols used for its assessment.

Introduction to the MART-1 (26-35) Epitope

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in the majority of primary and metastatic melanomas, as well as in normal melanocytes.[1] The MART-1 protein contains an immunodominant epitope spanning amino acid residues 26-35, which is recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 (HLA-A2) molecule.[1][2][3] This makes it a prime target for cancer vaccines and adoptive cell therapies.[4]

Two primary peptide sequences are of interest:

-

Native Decamer (26-35): EAAGIGILTV. This is the naturally occurring sequence.[4]

-

Analogue Decamer (26-35, A27L): ELAGIGILTV. This modified peptide features a substitution of Alanine (A) with Leucine (L) at position 27.[5][6] This change enhances binding affinity to HLA-A2 and increases the stability of the peptide-MHC complex, leading to more potent immunogenicity compared to the native peptide.[1][6][7] A large majority of CTLs raised against this analogue are fully cross-reactive with the parental peptide and can effectively lyse tumor cells expressing the native MART-1 antigen.[1]

Antigen Processing and Presentation Pathway

For the MART-1 epitope to be recognized by T-cells, it must be processed and presented on the surface of melanoma cells via the MHC Class I pathway. This multi-step process is crucial for initiating an anti-tumor immune response.[8][9]

-

Protein Degradation: The endogenous MART-1 protein is degraded into smaller peptide fragments by the proteasome in the cytosol.[9][10]

-

Peptide Transport: These fragments are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10][11]

-

MHC Loading: Inside the ER, the MART-1 (26-35) peptide is loaded onto newly synthesized HLA-A2 molecules. This assembly is facilitated by a complex of chaperones including calreticulin, Erp57, and tapasin.[9][10]

-

Surface Presentation: The stable peptide-HLA-A2 complex is then transported to the cell surface, where it can be recognized by the T-cell receptors (TCRs) of CD8+ cytotoxic T-cells.[9]

T-Cell Receptor (TCR) Signaling upon Epitope Recognition

The interaction between a CD8+ T-cell's TCR and the MART-1/HLA-A2 complex on a melanoma cell initiates a signaling cascade, leading to T-cell activation and the elimination of the cancer cell.[12][13]

This activation is a complex process:

-

Initial Signal (Signal 1): The TCR/CD3 complex recognizes the MART-1 peptide presented by HLA-A2. This engagement, along with the co-receptor CD8, triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by the kinase Lck.[14][15]

-

Signal Amplification: The phosphorylated ITAMs recruit and activate ZAP-70, another kinase. ZAP-70 then phosphorylates downstream adaptor proteins like LAT and SLP-76.[13][14]

-

Downstream Pathways: This leads to the activation of multiple signaling pathways, including the PLCγ1-mediated calcium flux and the DAG-activated PKCθ and MAPK/Erk pathways.[14][16]

-

Transcription Factor Activation: These cascades culminate in the activation of transcription factors such as NFAT, NF-κB, and AP-1.[14][16]

-

Effector Functions: These transcription factors drive gene expression leading to T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity against the tumor cell.[13][16]

Quantitative Immunogenicity Data

The immunogenicity of the MART-1 (26-35) epitope, particularly the A27L analogue, has been evaluated in numerous preclinical and clinical studies. The data highlights the enhanced immunological potential of the modified peptide.

| Parameter | Peptide Sequence | Value / Finding | Reference |

| Peptide Identity | Native MART-1 (26-35) | EAAGIGILTV | [4] |

| Analogue MART-1 (26-35, A27L) | ELAGIGILTV | [6][7] | |

| HLA-A2 Binding | Analogue (A27L) vs. Native | Higher affinity and more stable binding to HLA-A*0201. | [1][6][17] |

| Immunological Response | E1696 Trial (Vaccine + Adjuvant) | 35% of subjects showed CD8 T-cell responses to MART-1, gp100, or tyrosinase via ELISPOT. | [18] |

| A27L Vaccine + PF-3512676/GM-CSF | 9 out of 20 (45%) patients had a positive ELISPOT response at day 50 and/or day 90. | [18][19] | |

| Clinical Response | A27L Vaccine + PF-3512676/GM-CSF | In 21 evaluable patients: 2 Partial Responses (PR) and 8 Stable Disease (SD). | [18][19] |

| Median Overall Survival (OS) | 13.4 months (90% CI = 11.3-Inf). | [18][19] | |

| Median Progression-Free Survival (PFS) | 1.9 months (90% CI = 1.84–3.68). | [19] | |

| In Vitro Generation of CTLs | Analogue (A27L) vs. Native | The A27L analogue is more efficient at generating specific tumor-reactive CTLs in vitro. | [17] |

Experimental Protocols for Immunogenicity Assessment

Assessing the immunogenicity of MART-1 peptides requires a suite of specialized immunological assays to quantify T-cell responses.

Key Methodologies:

-

IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay:

-

Principle: This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.

-

Protocol:

-

Coat a 96-well plate with an anti-IFN-γ capture antibody.

-

Add patient-derived Peripheral Blood Mononuclear Cells (PBMCs) to the wells.

-

Stimulate the cells with the MART-1 (26-35) peptide. Control wells include no peptide (negative) and a mitogen (positive).

-

Incubate for 18-24 hours, allowing secreted IFN-γ to be captured by the antibody on the membrane.

-

Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.

-

Add an enzyme conjugate (e.g., streptavidin-HRP) followed by a substrate that forms an insoluble colored spot.

-

Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated reader. A positive response is often defined as a doubling of spot count over baseline with a minimum increase.[18]

-

-

-

MHC-Tetramer Staining and Flow Cytometry:

-

Principle: This technique directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC molecules.

-

Protocol:

-

Synthesize soluble HLA-A2 molecules and load them with the MART-1 (26-35) peptide.

-

Biotinylate these complexes and multimerize them using fluorescently-labeled streptavidin to create a "tetramer."

-

Incubate patient PBMCs with the MART-1/HLA-A2 tetramer. The tetramer's high avidity allows it to bind specifically to T-cells whose TCRs recognize the MART-1 epitope.

-

Co-stain the cells with antibodies against surface markers like CD8, CD45RA, and CCR7 to determine the phenotype (e.g., naive, memory, effector) of the specific T-cells.[20]

-

Analyze the stained cells using a flow cytometer to determine the percentage of CD8+ T-cells that are MART-1 specific.[20]

-

-

-

Chromium-51 (51Cr) Release Assay:

-

Principle: This is a classic cytotoxicity assay that measures the ability of CTLs to lyse target cells.

-

Protocol:

-

Prepare target cells: Use an HLA-A2 positive cell line (e.g., T2 cells) pulsed with the MART-1 peptide, or a melanoma cell line that naturally presents the epitope.[21]

-

Label the target cells with radioactive 51Cr, which is retained in the cytoplasm of intact cells.

-

Co-culture the 51Cr-labeled target cells with effector T-cells (patient-derived CTLs) at various effector-to-target ratios.

-

Incubate for 4-6 hours. During this time, CTLs will recognize and lyse the target cells, releasing 51Cr into the supernatant.

-

Harvest the supernatant and measure the amount of radioactivity using a gamma counter.

-

Calculate the percentage of specific lysis by comparing the 51Cr release in test wells to spontaneous release (targets alone) and maximum release (targets lysed with detergent).[21]

-

-

This guide provides a foundational understanding of the MART-1 (26-35) epitope's immunogenicity. The development of analogue peptides with enhanced HLA binding has significantly improved the potential for inducing robust anti-tumor T-cell responses, a critical step forward for melanoma immunotherapy.

References

- 1. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 2. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. MHC class I antigen processing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 14. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. T-cell receptor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

The Discovery of MART-1/Melan-A: A Seminal Moment in Tumor Immunology

A detailed technical guide on the identification of a key tumor-associated antigen, providing a foundation for modern cancer immunotherapy.

This in-depth guide explores the pivotal discovery of MART-1/Melan-A as a tumor-associated antigen, a landmark achievement that has significantly shaped the landscape of cancer immunology and immunotherapy. In 1994, two independent research groups—one led by Yutaka Kawakami at the National Cancer Institute and the other by Pierre Coulie in Belgium—simultaneously identified and characterized this critical molecule.[1] Kawakami's team designated it MART-1 (Melanoma Antigen Recognized by T-cells), while Coulie's group named it Melan-A.[1][2] This discovery provided a tangible target on melanoma cells for the immune system, particularly T-cells, to recognize and attack, paving the way for the development of novel immunotherapeutic strategies for melanoma and other cancers.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental methodologies, quantitative data, and the underlying biological pathways related to the discovery of MART-1/Melan-A.

Core Findings and Quantitative Data

The initial studies established that MART-1/Melan-A is a protein expressed in most melanoma cell lines and normal melanocytes.[1][2] Subsequent research has quantified its expression and its recognition by the immune system. The following tables summarize key quantitative data from seminal and subsequent studies.

| Parameter | Finding | Reference |

| Expression in Melanoma | Expressed in the majority of melanoma cell lines and fresh tumor samples. | Kawakami et al., 1994; Coulie et al., 1994 |

| Expression in Normal Tissues | Expression restricted to melanocytes and retina. | Kawakami et al., 1994 |

| Molecular Weight | Approximately 20-22 kDa protein. | Chen et al., 1996 |

| Immunogenic Peptides | The nonapeptide AAGIGILTV (residues 27-35) and the decapeptide EAAGIGILTV (residues 26-35) are the primary epitopes recognized by HLA-A*02:01-restricted T-cells. | |

| Frequency of MART-1-Specific T-cells in TILs | Can range from 0.22% to 1.8% of CD8+ T-cells in melanoma-infiltrated lymph nodes. | Romero et al., 2002 |

Table 1: Summary of Key Characteristics of MART-1/Melan-A. This table provides an overview of the fundamental properties of the MART-1/Melan-A antigen as established in the initial discovery and subsequent characterization studies.

| Assay | Peptide | Concentration for T-cell Recognition | Reference |

| Chromium Release Assay | AAGIGILTV | Lysis of target cells observed at concentrations as low as 10⁻⁸ M. | |

| IFN-γ Release Assay | AAGIGILTV | Significant IFN-γ release from T-cells upon stimulation with peptide-pulsed target cells. | |

| Peptide Binding Assay | ELAGIGILTV (analog) | Improved binding to HLA-A*02:01 compared to the native peptide. |

Table 2: Quantitative Data from T-cell Recognition Assays. This table summarizes the concentrations of MART-1/Melan-A peptides that elicit responses in various T-cell functional assays, highlighting the potency of these epitopes.

Experimental Protocols: A Detailed Look into the Discovery

The identification of MART-1/Melan-A was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that led to its discovery.

Generation of Tumor-Infiltrating Lymphocytes (TIL)

Tumor-infiltrating lymphocytes with specific reactivity against melanoma cells were essential for the identification of MART-1/Melan-A.

-

Source: Freshly resected melanoma tumors.

-

Protocol:

-

Tumor tissue was minced into small fragments (1-2 mm³).

-

Fragments were placed in 24-well plates containing RPMI 1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 6000 IU/ml of Interleukin-2 (IL-2).

-

Cultures were incubated at 37°C in a 5% CO₂ incubator.

-

TIL cultures were expanded over several weeks, with fresh medium and IL-2 being added as needed.

-

T-cell reactivity was periodically assessed against autologous and allogeneic melanoma cell lines.

-

cDNA Library Construction and Screening

The gene encoding the antigen recognized by the reactive T-cells was identified through cDNA expression cloning.

-

Source of mRNA: A melanoma cell line showing strong recognition by the established TIL cultures.

-

Protocol:

-

Total RNA was extracted from the melanoma cell line using standard methods (e.g., guanidinium isothiocyanate-cesium chloride gradient centrifugation).

-

Poly(A)⁺ RNA (mRNA) was isolated using oligo(dT)-cellulose chromatography.

-

A cDNA library was constructed from the purified mRNA using a plasmid vector suitable for expression in mammalian cells (e.g., pcDNA1/Amp). The cDNA was directionally cloned to ensure proper orientation for expression.

-

The cDNA library was transfected into a non-melanoma, HLA-A2 positive cell line (e.g., COS-7 cells) that was not recognized by the TIL.

-

Transfected cells were then co-cultured with the melanoma-specific TIL.

-

The recognition of transfected cells by the TIL was assessed by measuring the release of cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Interferon-gamma (IFN-γ), into the culture supernatant using an ELISA.

-

Pools of cDNA clones that resulted in T-cell recognition were progressively subdivided and re-tested until a single cDNA clone responsible for the antigen expression was isolated.

-

T-cell Recognition Assays

To confirm the specificity of the T-cell response to the identified antigen, various assays were employed.

-

Chromium-51 Release Assay (Cytotoxicity Assay): This classic assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

-

Target cells (e.g., peptide-pulsed T2 cells or melanoma cells) were labeled with radioactive Chromium-51 (⁵¹Cr).

-

Labeled target cells were incubated with effector T-cells at various effector-to-target (E:T) ratios for 4-6 hours.

-

During incubation, CTLs recognizing their target antigen on the cell surface would lyse the target cells, releasing ⁵¹Cr into the supernatant.

-

The amount of ⁵¹Cr in the supernatant was measured using a gamma counter.

-

The percentage of specific lysis was calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

-

-

Interferon-gamma (IFN-γ) Release Assay: This assay measures the activation of T-cells by quantifying the secretion of the cytokine IFN-γ.

-

T-cells were co-cultured with target cells (e.g., melanoma cells or peptide-pulsed antigen-presenting cells).

-

After a 24-hour incubation, the culture supernatant was collected.

-

The concentration of IFN-γ in the supernatant was determined using a standard sandwich ELISA.

-

Northern Blot Analysis

To determine the tissue distribution of the gene encoding MART-1/Melan-A, Northern blot analysis was performed.

-

Protocol:

-

Total RNA was extracted from a panel of different cell lines (melanoma and non-melanoma) and normal tissues.

-

RNA samples were separated by size using agarose gel electrophoresis.

-

The separated RNA was transferred and cross-linked to a nylon membrane.

-

The membrane was hybridized with a radiolabeled probe derived from the isolated MART-1/Melan-A cDNA clone.

-

The presence and size of the specific mRNA transcript were detected by autoradiography.

-

Visualizing the Discovery and its Mechanism

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the biological pathway central to the discovery of MART-1/Melan-A.

Figure 1: Experimental Workflow for the Discovery of MART-1/Melan-A. This diagram outlines the key experimental stages, from the generation of tumor-infiltrating lymphocytes to the isolation and validation of the MART-1/Melan-A gene.

Figure 2: MHC Class I Presentation of MART-1/Melan-A Peptides. This diagram illustrates the pathway by which MART-1/Melan-A protein is processed and its peptide fragments are presented by MHC class I molecules on the surface of melanoma cells for recognition by cytotoxic T-lymphocytes.

Figure 3: Logical Relationship of T-cell Recognition of Melanoma. This diagram shows the logical sequence of events, from the expression of MART-1/Melan-A in a melanoma cell to the ultimate destruction of that cell by a specific T-cell.

Conclusion

The concurrent discovery of MART-1/Melan-A by Kawakami and Coulie was a watershed moment in cancer immunology. It provided concrete evidence that the immune system could recognize and target cancer cells through specific antigens. The detailed experimental approaches laid out in their seminal papers not only led to the identification of this crucial antigen but also provided a blueprint for the discovery of other tumor-associated antigens. The quantitative understanding of T-cell responses to MART-1/Melan-A peptides has been instrumental in the design of cancer vaccines and adoptive T-cell therapies. This foundational work continues to inspire and inform the development of next-generation immunotherapies, offering hope for more effective treatments for melanoma and a wide range of other cancers.

References

The Biological Activity of MART-1 (26-35) Peptide with TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of the Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) peptide, a key epitope in cancer immunotherapy research. Particular focus is given to its common formulation with Trifluoroacetic Acid (TFA), a residual counterion from solid-phase peptide synthesis. This document details the peptide's mechanism of action, summarizes quantitative data on its biological activity, provides in-depth experimental protocols, and visualizes key pathways and workflows.

Introduction to MART-1 (26-35) Peptide

The MART-1 protein, also known as Melan-A, is a differentiation antigen expressed in melanocytes and the majority of melanoma tumors.[1] The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of melanoma cells.[2][3] This peptide-MHC complex is a target for cytotoxic T lymphocytes (CTLs), making it a prime candidate for the development of cancer vaccines and adoptive T-cell therapies.[1]

Synthetic peptides used in research and clinical studies are often supplied as TFA salts. TFA is a strong acid used during solid-phase peptide synthesis for cleavage of the peptide from the resin and in purification by high-performance liquid chromatography (HPLC).[4] While effective for synthesis, residual TFA can remain as a counterion to positively charged amino acid residues and the N-terminus of the peptide.[5] It is crucial for researchers to be aware of the potential for TFA to influence experimental outcomes, as it has been shown to affect cell proliferation and other biological assays.[4][5]

Quantitative Data on Biological Activity

The biological activity of MART-1 (26-35) is primarily assessed by its ability to stimulate MART-1-specific T-cells, leading to cytokine release, proliferation, and cytotoxic activity against target cells. The following tables summarize key quantitative data from various studies. It is important to note that many studies do not explicitly state the counterion used with the peptide; however, given standard synthesis methods, it is often TFA.

| Peptide Variant | Assay | Target Cells | EC50 Value (nM) | Reference |

| Native MART-1 (26-35) (EAAGIGILTV) | T-cell Recognition | T2 cells | 0.25 | [6] |

| Analog MART-1 (26-35) A27L (ELAGIGILTV) | T-cell Recognition | T2 cells | 0.01 | [6] |

Table 1: Peptide Concentration for Half-Maximal T-cell Recognition (EC50). The A27L analog exhibits significantly higher potency in T-cell recognition assays.

| Peptide Variant | Assay | Target Cells | IC50 Value (nM) | Reference |

| Native MART-1 (26-35) (EAAGIGILTV) | Functional Competition | Tumor Cells | 20 | [6] |

| Analog MART-1 (26-35) A27L (ELAGIGILTV) | Functional Competition | Tumor Cells | 2 | [6] |

Table 2: Peptide Concentration for 50% Inhibition of Tumor Lysis (IC50). The A27L analog is more effective at inhibiting tumor cell lysis by CTLs.

| Study Cohort | Assay | Positive Response Rate | Reference |

| Metastatic Melanoma Patients | IFN-γ ELISpot | 9/20 patients | [7][8] |

Table 3: Immunogenicity of MART-1 (26-35, 27L) Peptide Vaccine in Metastatic Melanoma Patients. Vaccination with the analog peptide in combination with adjuvants induced a detectable immune response in a significant portion of patients.

Signaling Pathway of MART-1 (26-35) Induced T-cell Activation

The binding of the MART-1 (26-35) peptide presented by an HLA-A*02:01 molecule on an antigen-presenting cell (APC) or a tumor cell to the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of its effector functions. The key steps in this pathway are illustrated below.

References

- 1. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 2. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. genscript.com.cn [genscript.com.cn]

- 6. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]

- 7. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Conformation of MART-1 (26-35) Peptide in Complex with MHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal protein in immunology and cancer research, highly expressed in melanoma cell lines.[1][2] Its peptide fragments are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, specifically the Human Leukocyte Antigen (HLA)-A2 allele, making them targets for cytotoxic T lymphocytes (CTLs). This recognition is a cornerstone of the anti-tumor immune response.[1]

Of particular interest are two overlapping epitopes derived from MART-1: the decamer spanning residues 26-35 (EAAGIGILTV) and the naturally processed nonamer covering residues 27-35 (AAGIGILTV).[3][4][5] While both are recognized by T-cells, structural studies have revealed that they adopt remarkably different conformations within the HLA-A2 binding groove. This structural dichotomy presents a fascinating challenge to our understanding of T-cell receptor (TCR) specificity and has significant implications for the design of peptide-based cancer vaccines and immunotherapies.[3][4]

This guide provides an in-depth technical overview of the structural conformations of MART-1 (26-35) and its variants when complexed with HLA-A2, detailing the experimental protocols used for their characterization and presenting key quantitative data from crystallographic studies.

Core Findings: Dual Conformations of the MART-1 Peptide

X-ray crystallography studies have demonstrated that MART-1 peptides, depending on their length and specific amino acid sequence, bind to the HLA-A2 groove in one of two distinct conformations: bulged or extended .[3][6]

-

Extended Conformation: This is the canonical conformation for many peptides binding to MHC class I. The native MART-1 (27-35) nonamer (sequence: AAGIGILTV) adopts this conformation. A variant with a Leucine substitution at position 2 (P2), ALGIGILTV, also maintains this extended structure.[3][6]

-

Bulged Conformation: In this conformation, the central portion of the peptide backbone arches upwards, away from the floor of the MHC binding groove. The native MART-1 (26-35) decamer (sequence: EAAGIGILTV) adopts this bulged shape. Interestingly, a nonamer variant with a Leucine substitution at the first position (P1), LAGIGILTV, also assumes this bulged conformation, demonstrating that peptide length is not the sole determinant.[3][6]

This structural plasticity is remarkable because T-cell clones have been shown to cross-react with both the bulged decamer and the extended nonamer, challenging the conventional wisdom that TCRs are exquisitely sensitive to a single, fixed peptide-MHC (pMHC) structure.[3][4] This disconnect between structural homology and T-cell recognition underscores the complexity of immune recognition and is a critical consideration for therapeutic design.[3]

Quantitative Data Presentation

The following tables summarize the key peptides studied and the crystallographic data obtained for their complexes with HLA-A2.

Table 1: MART-1 Peptides and Variants

| Peptide Name | Sequence | Length | Conformation |

| MART-1 (26-35) | E A A G I G I L T V | Decamer | Bulged |

| MART-1 (27-35) | A A G I G I L T V | Nonamer | Extended |

| ELA (A27L) | E L A G I G I L T V | Decamer | Bulged |

| LAG (A27L) | L A G I G I L T V | Nonamer | Bulged |

| ALG (A28L) | A L G I G I L T V | Nonamer | Extended |

Table 2: X-ray Data and Refinement Statistics for MART-1/HLA-A2 Complexes

| PDB ID | Complex | Resolution (Å) | R-work / R-free (%) | Space Group |

| 2GT9 | MART-1 (26-35) / HLA-A2 | 2.30 | 19.9 / 24.9 | P 1 21 1 |

| 2GTZ | MART-1 (27-35) A28L / HLA-A2 | 1.70 | 17.4 / 21.7 | P 1 21 1 |

| 3QDG | MART-1 (26-35) A27L / HLA-A2 | 2.69 | 21.8 / 27.8 | C 1 2 1 |

| 4L3E | MART-1 (26-35) A27L / HLA-A2 | 2.56 | 22.9 / 26.6 | C 1 2 1 |

(Data sourced from RCSB PDB and associated publications).[4][7][8][9][10]

Experimental Protocols

The structural determination of pMHC complexes is a multi-step process requiring expertise in peptide synthesis, protein biochemistry, and crystallography.

Peptide Synthesis and Purification

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Loading: The C-terminal amino acid is anchored to a solid support resin (e.g., Wang resin).[11]

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically 20% piperidine in DMF.[11]

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HCTU/NMM) and coupled to the free N-terminus of the growing peptide chain.[11]

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified to >95% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12] The identity and purity are confirmed by mass spectrometry.[11]

Protein Expression, Refolding, and Purification